7-Chloro-N-[cyano(oxolan-3-YL)methyl]quinoline-2-carboxamide
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Overview
Description
Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various methods. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety, giving it the molecular formula C9H7N .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For instance, the synthesis of 1,2,3-triazoles by a process known as Cu-mediated click chemistry has been explored to combine different molecules affording new analogs of chloroquine .Physical and Chemical Properties Analysis
Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .Scientific Research Applications
Organic Synthesis and Chemical Properties
The compound and its derivatives are explored for their synthetic pathways and reactivity, offering insights into nitrogen-containing heterocyclic compounds and quinoline derivatives. For instance, studies have demonstrated the synthesis of 2-alkylcyclopropaquinolines, showcasing the potential of such compounds in producing a variety of heterocyclic structures with significant yields under specific conditions (Sugiura, Hamada, & Hirota, 1979). Additionally, the development of novel synthetic routes for quinoline-2-carboxylate derivatives via rhodium-catalyzed oxidative annulation highlights the compound's role in advancing synthetic methodologies (Wang, Ding, Zheng, Bao, & Peng, 2018).
Photocatalytic and Electrochemical Properties
Certain quinoline derivatives exhibit photocatalytic properties, offering potential applications in environmental remediation and green chemistry. For example, octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand have shown to possess electrocatalytic activities and photocatalytic properties for degrading organic dyes, indicating their utility in environmental cleanup processes (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).
Potential Pharmacological Activities
Quinoline derivatives are explored for their pharmacological activities, including anticancer properties. Positioning of the carboxamide side chain in certain quinoline derivatives has shown to affect cytotoxicity, indicating the structural specificity required for potential therapeutic applications (Deady, Desneves, Kaye, Finlay, Baguley, & Denny, 2001). Additionally, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity, showing significant anticancer activity, which points towards their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Future Directions
Mechanism of Action
Target of Action
Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents and pim-1 kinase inhibitors . Pim-1 kinase is a protein that plays a crucial role in cell survival and proliferation .
Mode of Action
It’s known that quinoline-carboxamide derivatives can induce apoptosis by down-regulating bcl-2 and up-regulating bax and caspase-3 . These proteins are key players in the process of apoptosis, a form of programmed cell death .
Biochemical Pathways
The induction of apoptosis suggests that this compound may influence pathways related to cell survival and death .
Result of Action
Quinoline-carboxamide derivatives have shown good anti-proliferative activities against various cell lines . This suggests that they may inhibit cell growth and induce cell death.
Properties
IUPAC Name |
7-chloro-N-[cyano(oxolan-3-yl)methyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-12-3-1-10-2-4-13(19-14(10)7-12)16(21)20-15(8-18)11-5-6-22-9-11/h1-4,7,11,15H,5-6,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHQLQNUSACMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)C2=NC3=C(C=CC(=C3)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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